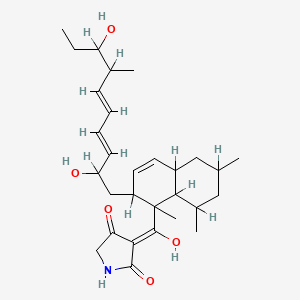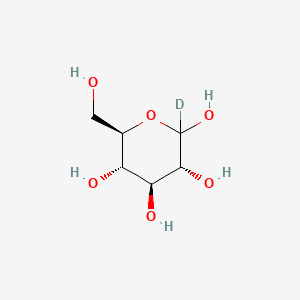
3-Acetyl-17-deacetyl Rocuronium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-17-deacetyl Rocuronium Bromide: is a chemical compound with the molecular formula C32H53N2O4.Br and a molecular weight of 609.68 g/mol . It is an impurity of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in anesthesia . This compound is significant in the field of neurology research and analytical standards .
Mechanism of Action
Target of Action
3-Acetyl-17-deacetyl Rocuronium Bromide is a derivative of Rocuronium, which is an aminosteroid non-depolarizing neuromuscular blocker . The primary target of this compound is the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, the compound can induce muscle relaxation.
Mode of Action
The compound acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium . By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction. This results in muscle relaxation.
Biochemical Pathways
Rocuronium acts by dampening the receptor action causing muscle relaxation . This is different from the mechanism of action of depolarizing neuromuscular junction blockers, like succinylcholine, which cause continual depolarization .
Result of Action
The primary result of the action of this compound is skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as endotracheal intubation and surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide involves multiple steps. The process begins with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . This is followed by the in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol . The epoxide ring is then opened using morpholine, and subsequent selective acetylation results in the formation of the 17-acetoxy derivative . Finally, the reaction with allyl bromide produces Rocuronium Bromide .
Industrial Production Methods: The industrial production of Rocuronium Bromide, and by extension its impurities like this compound, involves scalable and efficient processes that avoid the use of column chromatography and commercially unacceptable solvents . The process parameters are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-17-deacetyl Rocuronium Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-Acetyl-17-deacetyl Rocuronium Bromide is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in neurology research to study the effects of neuromuscular blocking agents.
Medicine: It is used in the development and testing of anesthetic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Rocuronium Bromide: A non-depolarizing neuromuscular blocking agent used in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Pancuronium Bromide: A more potent non-depolarizing neuromuscular blocking agent.
Uniqueness: 3-Acetyl-17-deacetyl Rocuronium Bromide is unique due to its specific structural modifications, which result in distinct pharmacological properties . Unlike its parent compound Rocuronium Bromide, it is primarily used as an impurity standard in analytical chemistry .
Properties
CAS No. |
1190105-63-5 |
|---|---|
Molecular Formula |
C32H53BrN2O4 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
BZQOUFUQMYPWEW-FMCCZJBLSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Synonyms |
1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)


![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)



![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)
